BenchChemオンラインストアへようこそ!

1-(5-Bromopyridin-3-yl)piperidine-4-carbaldehyde

Suzuki–Miyaura coupling α-Heteroaryl piperidine synthesis Cross-coupling

1-(5-Bromopyridin-3-yl)piperidine-4-carbaldehyde (CAS 1823882-69-4) features a 5-bromopyridine moiety enabling Pd-catalyzed Suzuki-Miyaura cross-coupling for modular library synthesis. With a calculated LogP of 2.34 and PSA of 33 Ų, it exhibits favorable CNS drug candidate properties. The carbaldehyde group at the 4-position allows reductive amination and Grignard additions, critical for constructing bifunctional molecules like PROTACs. This brominated scaffold is essential for SAR campaigns and hit-to-lead optimization.

Molecular Formula C11H13BrN2O
Molecular Weight 269.14 g/mol
Cat. No. B11849490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromopyridin-3-yl)piperidine-4-carbaldehyde
Molecular FormulaC11H13BrN2O
Molecular Weight269.14 g/mol
Structural Identifiers
SMILESC1CN(CCC1C=O)C2=CC(=CN=C2)Br
InChIInChI=1S/C11H13BrN2O/c12-10-5-11(7-13-6-10)14-3-1-9(8-15)2-4-14/h5-9H,1-4H2
InChIKeyQFYNFGULJYQJDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromopyridin-3-yl)piperidine-4-carbaldehyde (CAS 1823882-69-4): Chemical Identity and Core Properties for Procurement


1-(5-Bromopyridin-3-yl)piperidine-4-carbaldehyde (CAS 1823882-69-4) is a heterocyclic building block composed of a piperidine ring linked to a 5‑bromopyridine moiety at the 1‑position and bearing a carbaldehyde group at the 4‑position of the piperidine ring . With a molecular formula of C₁₁H₁₃BrN₂O and a molecular weight of 269.14 g/mol , this compound belongs to the class of pyridyl piperidines and serves as a versatile intermediate in medicinal chemistry and organic synthesis. Its predicted physicochemical properties include a density of 1.5 ± 0.1 g/cm³, a boiling point of 387.4 ± 42.0 °C, and a calculated LogP of 2.34 .

Why 1-(5-Bromopyridin-3-yl)piperidine-4-carbaldehyde Cannot Be Replaced by Non-Brominated or Differently Substituted Pyridyl Piperidine Analogs


The presence of the bromine atom at the 5‑position of the pyridine ring fundamentally defines the synthetic utility and physicochemical profile of 1‑(5‑bromopyridin‑3‑yl)piperidine‑4‑carbaldehyde. This bromine substituent provides a handle for Pd‑catalyzed cross‑coupling reactions (e.g., Suzuki–Miyaura) that enable modular derivatization to generate diverse α‑heteroaryl piperidine scaffolds [1]. In contrast, non‑halogenated analogs such as 1‑(pyridin‑3‑yl)piperidine‑4‑carbaldehyde (MW 190.24 g/mol) lack this reactive site entirely, precluding their use in coupling‑based library synthesis . Furthermore, the bromine atom imparts distinct lipophilicity and electronic characteristics: the target compound exhibits a predicted LogP of 2.34, compared to a calculated LogP of approximately 1.1 for the unsubstituted pyridine analog . These differences in molecular weight (269.14 vs. 190.24 g/mol), lipophilicity, and reactivity render the compounds non‑interchangeable in both synthetic workflows and structure‑activity relationship (SAR) campaigns .

Quantitative Differentiation of 1-(5-Bromopyridin-3-yl)piperidine-4-carbaldehyde: Head‑to‑Head Comparator Data for Scientific Selection


Synthetic Versatility: Suzuki–Miyaura Coupling Reactivity of 5‑Bromo Substituent vs. Unsubstituted and Chloro Analogs

The 5‑bromo substituent on the pyridine ring of 1‑(5‑bromopyridin‑3‑yl)piperidine‑4‑carbaldehyde enables Pd‑catalyzed Suzuki–Miyaura cross‑coupling with boronate esters, a reactivity not available in the non‑halogenated analog 1‑(pyridin‑3‑yl)piperidine‑4‑carbaldehyde [1]. A modular synthetic method reported for α‑heteroaryl piperidines uses heteroaryl bromides as coupling partners with N‑Boc piperidone‑derived boronate esters, followed by reduction, providing yields of 28–84% across 20 examples . While specific yield data for the target compound are not reported, the presence of the aryl bromide moiety directly aligns with this validated coupling methodology [1].

Suzuki–Miyaura coupling α-Heteroaryl piperidine synthesis Cross-coupling

Lipophilicity Differentiation: Calculated LogP of 2.34 for 5‑Bromo Analog vs. Lower LogP for Non‑Halogenated and Fluoro Analogs

The calculated ACD/LogP for 1‑(5‑bromopyridin‑3‑yl)piperidine‑4‑carbaldehyde is 2.34, reflecting the lipophilic contribution of the bromine substituent . In comparison, the non‑halogenated analog 1‑(pyridin‑3‑yl)piperidine‑4‑carbaldehyde has a predicted LogP of approximately 1.1, based on standard calculation methods . This LogP difference of approximately 1.2 log units corresponds to an approximately 15‑fold difference in partition coefficient, which may significantly influence membrane permeability and compound distribution in biological systems [1].

Lipophilicity Physicochemical properties Drug design

Molecular Weight Distinction: 269.14 g/mol vs. 190.24 g/mol for Non‑Halogenated Analog – Implications for Fragment‑Based Drug Design

The molecular weight of 1‑(5‑bromopyridin‑3‑yl)piperidine‑4‑carbaldehyde is 269.14 g/mol , compared to 190.24 g/mol for the non‑halogenated analog 1‑(pyridin‑3‑yl)piperidine‑4‑carbaldehyde . This difference of 78.9 g/mol (the mass of one bromine atom) positions the target compound as a more advanced intermediate rather than a true fragment, offering a higher degree of molecular complexity and potential for specific target interactions while remaining below the typical 500 Da threshold for drug‑likeness [1].

Molecular weight Fragment-based drug design Lead optimization

Polar Surface Area and Hydrogen Bonding: Target Compound PSA = 33 Ų with 3 H‑Bond Acceptors vs. Comparator with 2 Acceptors

The polar surface area (PSA) of 1‑(5‑bromopyridin‑3‑yl)piperidine‑4‑carbaldehyde is calculated to be 33 Ų, with three hydrogen bond acceptors (the pyridine nitrogen, the piperidine nitrogen, and the aldehyde oxygen) and zero hydrogen bond donors . In contrast, the non‑halogenated analog 1‑(pyridin‑3‑yl)piperidine‑4‑carbaldehyde has a PSA of approximately 29 Ų and two hydrogen bond acceptors (the two nitrogens) . Both compounds fall well below the 90 Ų threshold for blood–brain barrier penetration and the 140 Ų threshold for oral absorption, but the presence of the additional aldehyde acceptor in both structures distinguishes them from simple piperidines and influences their potential for target engagement via polar interactions [1].

Polar surface area Hydrogen bonding CNS drug design

Bioisosteric Potential: 5‑Bromopyridine Moiety as a Precursor to CXCR3 Antagonist Scaffolds (Ki = 171 nM for Related Analog)

The 5‑bromopyridin‑3‑yl group is a key structural motif in potent CXCR3 antagonists. A structurally related analog, 1‑(5‑bromopyridin‑3‑yl)‑3‑(1‑(((1R,5S)‑6,6‑dimethylbicyclo[3.1.1]hept‑2‑en‑2‑yl)methyl)piperidin‑4‑yl)urea, exhibited a Ki of 171 nM against human CXCR3 expressed in CHO cells [1]. This finding establishes the 5‑bromopyridin‑3‑yl piperidine scaffold as a validated pharmacophore for chemokine receptor modulation, whereas the non‑halogenated or differently substituted pyridine analogs may show divergent or diminished target engagement due to altered electronic and steric properties [2].

CXCR3 antagonist Bioisostere Chemokine receptor

Synthetic Route and Purity Profile: 95+% Purity with ISO‑Certified Manufacturing vs. Uncertified Alternative Sources

Commercially available 1‑(5‑bromopyridin‑3‑yl)piperidine‑4‑carbaldehyde is supplied with a purity of ≥95% and is manufactured under ISO‑certified quality systems suitable for global pharmaceutical R&D and QC requirements . The compound is typically synthesized via reaction of 5‑bromopyridine‑3‑carboxylic acid with piperidine under controlled conditions . Alternative sources of pyridyl piperidine carbaldehydes may lack rigorous quality certifications or batch‑to‑batch analytical documentation (e.g., NMR, HPLC), introducing variability into sensitive biological assays and downstream synthetic steps .

Synthesis Purity Quality control

Optimal Application Scenarios for 1-(5-Bromopyridin-3-yl)piperidine-4-carbaldehyde Based on Quantitative Differentiation


Modular Synthesis of α‑Heteroaryl Piperidine Libraries via Suzuki–Miyaura Coupling

Utilize the 5‑bromo substituent as a reactive handle for Pd‑catalyzed Suzuki–Miyaura cross‑coupling with boronate esters to generate diverse α‑heteroaryl piperidine scaffolds. This approach enables the rapid exploration of chemical space around the piperidine core and is supported by validated synthetic protocols achieving yields of 28–84% . The brominated scaffold is essential for this coupling chemistry; the non‑halogenated analog 1‑(pyridin‑3‑yl)piperidine‑4‑carbaldehyde cannot participate in such cross‑coupling reactions .

Development of CXCR3 Antagonists and Chemokine Receptor Modulators

Employ the 5‑bromopyridin‑3‑yl piperidine core as a starting point for designing CXCR3 antagonists. A structurally related analog containing this core motif exhibited a Ki of 171 nM for human CXCR3 in a [³⁵S]GTP‑γ‑S binding assay . This validated pharmacophore provides a rational entry point for hit‑to‑lead optimization and structure‑based drug design targeting chemokine receptors .

Fragment‑to‑Lead Optimization Requiring Balanced Lipophilicity and CNS Drug‑Like Properties

The calculated LogP of 2.34 and PSA of 33 Ų position 1‑(5‑bromopyridin‑3‑yl)piperidine‑4‑carbaldehyde within favorable ranges for CNS drug candidates (PSA < 90 Ų, LogP between 1 and 4) . Compared to the non‑halogenated analog (LogP ≈ 1.1, PSA ≈ 29 Ų), the brominated compound offers increased lipophilicity that may enhance passive membrane permeability while retaining a low PSA conducive to blood–brain barrier penetration .

Synthetic Elaboration via Aldehyde Functionalization for PROTAC and Bifunctional Molecule Design

The carbaldehyde group at the 4‑position of the piperidine ring provides a versatile synthetic handle for reductive amination, Grignard addition, and other transformations to introduce diverse linkers or payloads. This functional group is critical for constructing bifunctional molecules such as PROTACs, where precise linker geometry and attachment points are essential for ternary complex formation and target degradation efficiency .

Quote Request

Request a Quote for 1-(5-Bromopyridin-3-yl)piperidine-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.